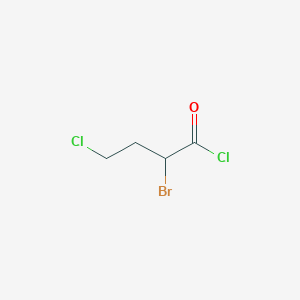

2-Bromo-4-chlorobutanoyl chloride

Description

Historical Trajectories and Evolution of Research on Halogenated Acyl Chlorides

The study of acyl halides, a class of organic compounds, began with the discovery that replacing the hydroxyl (-OH) group of a carboxylic acid with a halogen atom significantly enhances the compound's reactivity. fiveable.meteachy.ai This discovery was a pivotal moment in organic chemistry, as it provided a new and powerful tool for synthesis. Acyl chlorides, in particular, became fundamental intermediates due to the high electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack. fiveable.me This reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives. fiveable.meteachy.ai

The evolution of research into halogenated acyl chlorides has been driven by the need for increasingly complex and specific molecular architectures, particularly in the pharmaceutical and materials science industries. teachy.ai Initially, research focused on simple acyl chlorides. However, as the understanding of reaction mechanisms deepened, chemists began to explore the introduction of additional halogen atoms onto the carbon backbone of the acyl chloride. This led to the development of multifunctional compounds like 2-Bromo-4-chlorobutanoyl chloride, where each halogen atom can be selectively targeted in subsequent reactions, offering a sophisticated level of control in the synthesis of complex molecules.

Common methods for synthesizing acyl chlorides involve the reaction of carboxylic acids with reagents like thionyl chloride, phosgene (B1210022), or phosphorus trichloride (B1173362). wikipedia.org The industrial-scale production of some acyl chlorides, such as acetyl chloride, is achieved through the reaction of acetic anhydride (B1165640) with hydrogen chloride. wikipedia.org

Strategic Positioning of this compound within Contemporary Organic Synthesis

This compound holds a strategic position in modern organic synthesis due to its trifunctional nature. The presence of a highly reactive acyl chloride group, a bromine atom at the alpha-position, and a chlorine atom at the gamma-position allows for a sequence of selective reactions. This multifunctionality makes it a valuable building block for creating complex molecules with specific stereochemistry and functionality.

The synthesis of this compound can be approached through various routes. One common method involves the bromination of 4-chlorobutyryl chloride. vulcanchem.com This precursor, 4-chlorobutyryl chloride, can be synthesized from gamma-butyrolactone. google.com

The distinct reactivity of the three halogen-containing functional groups is key to its utility. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution. The alpha-bromo group can participate in nucleophilic substitution reactions, often with inversion of stereochemistry, and is also amenable to elimination reactions to form α,β-unsaturated systems. The gamma-chloro group is typically less reactive towards direct substitution but can be involved in cyclization reactions, forming four-membered rings. This tiered reactivity allows chemists to perform sequential transformations, building up molecular complexity in a controlled manner.

Overview of Multifunctional Butanoyl Chlorides in Academic and Industrial Synthetic Endeavors

Multifunctional butanoyl chlorides are a versatile class of reagents that have found broad application in both academic research and industrial manufacturing. nbinno.comontosight.ai Butyryl chloride itself is a key intermediate in the production of pharmaceuticals, agrochemicals, fragrances, and polymers. nbinno.comwikipedia.org Its derivatives are used to manufacture a range of products, including pesticides, perfume fixatives, and dyes. wikipedia.org

In the pharmaceutical industry, butanoyl chlorides are used in the synthesis of various drugs, including anti-inflammatory agents and sedatives. nbinno.comontosight.ai For example, 4-chlorobutanoyl chloride is an important intermediate in the production of antipsychotics like Trifluperidol and antibacterial drugs such as Ciprofloxacin. google.com In the agrochemical sector, these compounds are used to produce herbicides and insecticides. nbinno.comontosight.ai For instance, propionyl chloride is an intermediate in the production of the broad-spectrum insecticide Etrimfos. emergenresearch.com

The presence of multiple functional groups, as seen in compounds like 4-bromobutyryl chloride, further expands their utility. 4-Bromobutyryl chloride is used as a precursor in the synthesis of other complex molecules and is a valuable intermediate in organic synthesis and pharmaceuticals. chemicalbook.com The ability to introduce different functionalities onto the butanoyl backbone allows for the fine-tuning of the final product's properties, making these compounds indispensable tools for chemists.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C4H5BrCl2O | vulcanchem.comnih.gov |

| Molecular Weight | 219.89 g/mol | vulcanchem.comnih.gov |

| CAS Number | 71254-32-5 | vulcanchem.comnih.gov |

| Boiling Point | 86–92°C at 10 Torr | vulcanchem.com |

| Density | 1.6426 g/cm³ | vulcanchem.com |

| Canonical SMILES | C(CCl)C(C(=O)Cl)Br | vulcanchem.com |

| InChIKey | OGNROIRTCSDKHY-UHFFFAOYSA-N | vulcanchem.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chlorobutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrCl2O/c5-3(1-2-6)4(7)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNROIRTCSDKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chlorobutanoyl Chloride

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 2-bromo-4-chlorobutanoyl chloride (IUPAC Name: this compound) identifies several key precursors by disconnecting the bonds formed during synthesis. nih.gov The primary disconnections are at the acyl chloride, the α-bromo group, and the γ-chloro group.

Two principal synthetic routes emerge from this analysis:

Route A: This pathway involves the α-bromination of a pre-existing 4-chlorinated butanoyl derivative. The most direct precursor is 4-chlorobutanoyl chloride . This strategy focuses on forming the C-Br bond as the final key step before the product.

Route B: This alternative pathway involves the chlorination of a carboxylic acid that already contains the α-bromo and γ-chloro functionalities. This identifies 2-bromo-4-chlorobutanoic acid as the immediate precursor. This acid would, in turn, be derived from a suitable starting material like α-bromo-γ-butyrolactone .

A common and inexpensive starting material for both pathways is γ-butyrolactone , a five-membered lactone that can be converted into various functionalized four-carbon chains. nih.gov Its ring-opening reactions are pivotal for introducing the necessary chloro and carboxyl functionalities.

Classical and Contemporary Approaches to α-Haloacyl Chloride Synthesis

The formation of α-haloacyl chlorides is a cornerstone of organic synthesis, providing versatile building blocks. The synthesis of this compound leverages these established methods.

The introduction of halogens at specific positions on the butyric acid framework is crucial. The methods vary depending on whether the α-bromo or γ-chloro group is introduced first.

One of the most direct synthetic strategies is the α-bromination of 4-chlorobutanoyl chloride. This reaction is analogous to the Hell-Volhard-Zelinsky bromination of carboxylic acids. In this case, the acyl chloride is treated with bromine (Br₂), often in the presence of a catalyst. A plausible catalytic system involves a Lewis acid to facilitate the reaction. vulcanchem.com The high reactivity of bromine and its selectivity for the α-position under these conditions make this a viable route. libretexts.org The precursor, 4-chlorobutanoyl chloride, is typically synthesized from γ-butyrolactone. google.comgoogle.compatsnap.com

Table 1: Reaction Parameters for α-Bromination

| Parameter | Description |

|---|---|

| Substrate | 4-chlorobutanoyl chloride |

| Reagent | Bromine (Br₂) |

| Catalyst | Lewis Acid (e.g., FeBr₃) or Phosphorus-based catalyst |

| Conditions | Anhydrous conditions, often at controlled temperatures to manage exothermicity |

An alternative pathway begins with the halogenation of γ-butyrolactone to form α-bromo-γ-butyrolactone. scbt.comsigmaaldrich.com This intermediate already possesses the required α-bromine substituent. The synthesis is well-established and typically involves reacting γ-butyrolactone with bromine and red phosphorus as a catalyst. orgsyn.org

The subsequent step involves the ring-opening of the lactone to generate a 4-hydroxy-2-bromobutyric acid derivative, which must then be converted to the final product. The treatment of the lactone with a chlorinating agent like thionyl chloride can achieve both the conversion of the hydroxyl group to a chloride and the carboxylic acid to an acyl chloride, providing a convergent route to the target molecule.

Table 2: Synthesis of α-bromo-γ-butyrolactone Intermediate

| Parameter | Description |

|---|---|

| Substrate | γ-Butyrolactone |

| Reagent | Bromine (Br₂) |

| Catalyst | Red Phosphorus |

| Procedure | The reaction involves the gradual addition of bromine to a mixture of γ-butyrolactone and red phosphorus, followed by heating to complete the reaction. orgsyn.org |

| Yield | Reported yields are around 55-70%. orgsyn.org |

A critical step in many synthetic routes to acyl chlorides is the conversion of a carboxylic acid's hydroxyl group into a chlorine atom. libretexts.org This transformation is essential if the synthesis proceeds through a 2-bromo-4-chlorobutanoic acid intermediate.

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting carboxylic acids into acyl chlorides. masterorganicchemistry.comwikipedia.org The reaction is highly favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. youtube.comyoutube.com

The mechanism involves the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride to form a chlorosulfite intermediate. libretexts.orgchemistrysteps.com This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl. libretexts.org While the reaction can proceed without a catalyst, N,N-dimethylformamide (DMF) is sometimes used to accelerate the process. google.com

Table 3: Carboxylic Acid Chlorination with Thionyl Chloride

| Parameter | Description |

|---|---|

| Substrate | Carboxylic Acid (e.g., 2-bromo-4-chlorobutanoic acid) |

| Reagent | Thionyl Chloride (SOCl₂) |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| Workup | Purification is often simplified to fractional distillation to remove any excess thionyl chloride or starting acid. libretexts.org |

Carboxylic Acid Chlorination Mediated by Reagents

Phosphorus Halides (PCl₃, PCl₅) Applications

The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic synthesis. Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are classical reagents employed for this purpose. The reaction of a carboxylic acid with PCl₅ yields the acid chloride, phosphoryl chloride, and hydrogen chloride. When PCl₃ is used, the carboxylic acid is converted to the acid chloride, with phosphorous acid as a byproduct.

While effective, the use of phosphorus halides in the synthesis of this compound from its corresponding carboxylic acid precursor, 2-bromo-4-chlorobutanoic acid, presents certain challenges. These reagents are highly reactive and sensitive to moisture, requiring anhydrous reaction conditions to prevent hydrolysis back to the carboxylic acid. vulcanchem.com The byproducts of these reactions can also complicate purification processes. For instance, the removal of non-volatile phosphorous acid can be cumbersome.

A plausible synthetic route involves the initial synthesis of 4-chlorobutyryl chloride, which can then be brominated. One method to produce 4-chlorobutyryl chloride is through the reaction of γ-butyrolactone with thionyl chloride, a process that can be catalyzed by zinc chloride. patsnap.com However, this method is noted to have issues with raw material costs and waste generation. patsnap.com An alternative approach involves the direct conversion of an acid to the corresponding 4-chlorobutyl ester, which could then be further processed. chem-soc.si

| Reagent | Byproducts | Key Considerations |

| PCl₅ | POCl₃, HCl | Highly reactive, moisture-sensitive. |

| PCl₃ | H₃PO₃ | Non-volatile byproduct can complicate purification. |

Oxalyl Chloride (COCl₂) and Bis(trichloromethyl) Carbonate Systems

Oxalyl chloride, in combination with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder and more selective method for the preparation of acid chlorides. youtube.com The reaction proceeds through the formation of a Vilsmeier reagent intermediate from oxalyl chloride and DMF. youtube.com This intermediate then reacts with the carboxylic acid to generate the acid chloride, with the byproducts being carbon dioxide, carbon monoxide, and regenerated DMF. youtube.com This method is often preferred due to the gaseous nature of the byproducts, which simplifies purification.

A one-pot methodology has been developed for the conversion of carboxylic acids into 4-chlorobutyl esters using oxalyl chloride and a catalytic amount of iodine monochloride. chem-soc.si This process involves the initial conversion of the acid to the acid chloride, which is not isolated, followed by THF ring cleavage. chem-soc.si

Bis(trichloromethyl) carbonate, also known as triphosgene, is a solid, safer alternative to gaseous phosgene (B1210022). It is used in the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone in the presence of an organic amine catalyst. google.com This method boasts high yields and simple, safe operation, making it suitable for industrial production. google.com

| Reagent System | Catalyst | Advantages |

| Oxalyl Chloride / DMF | DMF | Mild conditions, gaseous byproducts simplify purification. youtube.com |

| Bis(trichloromethyl) Carbonate | Organic Amine | Solid reagent, safer than phosgene, high yields. google.com |

Stereoselective Synthesis and Enantiomeric Enrichment of this compound

The biological activity of chiral molecules often depends on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of significant interest.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not detailed in the provided search results, this remains a viable and well-established strategy for controlling stereochemistry in similar systems.

Asymmetric Catalysis in Precursor Derivatization

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. The synthesis of optically active amino compounds, for example, can be achieved with high yield and stereoselectivity using transferases in the presence of a co-substrate. This highlights the potential for enzymatic and other catalytic methods to produce chiral precursors for this compound.

Chemoenzymatic and Biotransformation Strategies for Stereocontrol

Chemoenzymatic synthesis and biotransformation leverage the high stereoselectivity of enzymes to perform specific chemical transformations. These methods can be employed to create chiral synthons or to resolve racemic mixtures of precursors to this compound. The use of transferases in fermentation processes to produce optically active amino compounds demonstrates the power of this approach to achieve high enantiomeric purity.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

In the context of synthesizing this compound and its precursors, several strategies align with green chemistry principles. The use of bis(trichloromethyl) carbonate as a safer alternative to highly toxic phosgene is a notable example. patsnap.com Additionally, processes that offer high yields and generate fewer byproducts, such as the synthesis of 4-chlorobutyryl chloride from γ-butyrolactone and bis(trichloromethyl) carbonate, contribute to waste reduction. google.com

The development of catalytic processes, whether using metal catalysts or enzymes, is a key aspect of green chemistry as it reduces the need for stoichiometric reagents. For instance, the bromination of 2-chlorophenols can be achieved with high selectivity using specific catalysts, minimizing the formation of undesired isomers. google.com Furthermore, process optimization to reduce reaction times, energy consumption, and the use of hazardous solvents are all important considerations in the pursuit of greener synthetic routes. The synthesis of 2-bromo-4-chlorotoluene, for example, involves extraction with methyl-tert-butyl ether, a solvent often considered a greener alternative to others like diethyl ether or chlorinated solvents. chemicalbook.com

Solvent-Free and Aqueous Reaction Media

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal in green chemistry. For the synthesis of compounds like this compound, exploring solvent-free and aqueous reaction media is of significant interest.

Solvent-Free Conditions:

Solvent-free, or neat, reaction conditions can offer several advantages, including reduced waste, lower costs, and often, accelerated reaction rates. In the context of the synthesis of this compound, a solvent-free approach could be envisioned for the α-bromination step. For instance, the direct reaction of 4-chlorobutyryl chloride with a brominating agent like N-bromosuccinimide (NBS) under thermal or photochemical initiation could potentially proceed without a solvent. Some α-brominations of carbonyl compounds have been achieved by grinding solid reactants together, a technique that could be explored for this synthesis. nih.gov

A patent for the synthesis of 4-bromobutyryl chloride and 5-bromovaleryl chloride describes a solvent-free one-pot method where anhydrous hydrogen bromide gas is introduced into the corresponding lactone (γ-butyrolactone or δ-valerolactone) to yield the bromo-acid, which is then treated with thionyl chloride. This approach, while not for the target molecule, highlights the feasibility of solvent-free conditions for related syntheses.

Aqueous Reaction Media:

The use of water as a solvent is highly desirable from an environmental and safety perspective. However, the high reactivity of acyl chlorides, which readily hydrolyze in the presence of water, makes the direct synthesis of this compound in aqueous media challenging. docbrown.info The hydrolysis of the acyl chloride functional group would lead to the formation of 2-bromo-4-chlorobutanoic acid, which would likely be the main product in an aqueous environment.

While the final step of converting the carboxylic acid to the acyl chloride would necessitate anhydrous conditions, some preceding steps might be adaptable to aqueous or biphasic systems. For example, the synthesis of 4-chlorobutyric acid, a potential precursor, has been demonstrated in an aqueous medium using dodecatungstosilicic acid as a catalyst for the reaction of γ-butyrolactone with hydrochloric acid. chemicalbook.com Additionally, methods for preparing concentrated aqueous bromine solutions exist, which could be relevant for bromination steps if the substrate were sufficiently stable. google.com A two-phase bromination process has also been developed for the synthesis of α-bromolactones from lactones, which could be a potential starting point for developing a more aqueous-friendly synthesis. beilstein-journals.org

The table below summarizes the potential applicability of solvent-free and aqueous media to the synthesis of this compound, based on related reactions.

| Reaction Step | Solvent-Free Feasibility | Aqueous Media Feasibility | Key Considerations |

| γ-Butyrolactone to 4-Chlorobutyric Acid | Moderate | High | Acyl chloride formation requires anhydrous conditions. |

| 4-Chlorobutyric Acid to 4-Chlorobutanoyl Chloride | High | Low | Highly susceptible to hydrolysis. |

| α-Bromination of 4-Chlorobutanoyl Chloride | High | Low | The acyl chloride is highly water-sensitive. |

Development of Recyclable Catalytic Systems

The use of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For the synthesis of this compound, catalytic systems could be employed in both the formation of the 4-chlorobutanoyl chloride precursor and the subsequent α-bromination.

Catalysts for Acyl Chloride Formation:

The synthesis of 4-chlorobutyryl chloride from γ-butyrolactone often employs catalysts. While traditional methods may use stoichiometric reagents, newer approaches focus on catalytic systems. For instance, a patented process describes the use of a recyclable mixed catalyst of copper(II) oxide and zinc oxide with sulfuric acid for the reaction of γ-butyrolactone with thionyl chloride. docbrown.infoorganic-chemistry.org The lower catalyst layer can be recycled for subsequent batches. organic-chemistry.org Another approach utilizes trimethylbenzylammonium chloride as a recyclable catalyst for the reaction of γ-butyrolactone with phosgene. prepchem.com

Catalysts for α-Bromination:

The classic Hell-Volhard-Zelinsky reaction uses a catalytic amount of phosphorus tribromide (PBr₃). alfa-chemistry.comwikipedia.orgfiveable.me This catalyst is consumed and regenerated in the reaction cycle. However, modern approaches seek more environmentally benign and easily separable catalysts.

Heterogeneous catalysts, such as silica-supported acids (e.g., HClO₄-SiO₂), have been shown to be effective and recyclable for the α-bromination of carbonyl compounds using N-bromosuccinimide (NBS). nih.gov Such solid-supported catalysts can be easily recovered by filtration and reused, minimizing waste. Other potential recyclable catalysts for α-halogenation include supported ionic liquids and modified clays. google.com

The table below presents some recyclable catalytic systems that could be adapted for the synthesis of this compound.

| Catalyst Type | Reaction Step Application | Advantages | Potential Challenges |

| Mixed Metal Oxides (CuO/ZnO) | Acyl Chloride Formation | Recyclable, high conversion | May require high temperatures |

| Quaternary Ammonium Salts | Acyl Chloride Formation | Recyclable | Use of phosgene is a significant hazard |

| Silica-Supported Acids | α-Bromination | Recyclable, mild conditions | Catalyst deactivation over time |

| Supported Ionic Liquids | α-Bromination | Recyclable, tunable properties | Higher initial cost |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Maximizing atom economy and minimizing waste are critical for the environmental and economic sustainability of a chemical process.

In the synthesis of this compound, the choice of reagents and reaction pathways significantly impacts the atom economy. For example, the classic Hell-Volhard-Zelinsky reaction, while effective, has a lower atom economy due to the use of PBr₃ and the formation of phosphorus-containing byproducts. libretexts.orgmasterorganicchemistry.comalfa-chemistry.comwikipedia.orgvaia.comlibretexts.orgchemistrysteps.comfiveable.mepressbooks.pub

Strategies for Improved Atom Economy and Waste Minimization:

Catalytic Approaches: As discussed in the previous section, using catalytic amounts of reagents instead of stoichiometric amounts significantly improves atom economy.

Reagent Selection: The choice of chlorinating and brominating agents is crucial. Using thionyl chloride (SOCl₂) for the formation of the acyl chloride from the carboxylic acid is common, but it produces SO₂ and HCl as byproducts. docbrown.infoorganic-chemistry.orggoogle.com While these can be scrubbed, they represent waste streams. The use of phosgene is highly efficient but poses significant safety and handling risks. google.com For bromination, using elemental bromine (Br₂) is atom-economical, but can lead to the formation of HBr as a byproduct. N-bromosuccinimide (NBS) is a common alternative, producing succinimide (B58015) as a recyclable byproduct. wikipedia.org

Waste Valorization: A comprehensive waste minimization strategy involves not only reducing the amount of waste produced but also finding uses for the byproducts. For instance, a patent for the synthesis of 4-chlorobutyryl chloride describes the comprehensive utilization of exhaust gases (SO₂ and HCl) to produce sodium sulfite (B76179) and hydrochloric acid, respectively. docbrown.infogoogle.com The distillation tailings can also be used to produce 4-chlorobutyric acid esters. docbrown.infogoogle.com

The following table outlines the atom economy and waste considerations for different potential synthetic routes to this compound.

| Synthetic Route | Key Reagents | Byproducts | Atom Economy/Waste Considerations |

| HVZ on 4-Chlorobutyric Acid | PBr₃, Br₂ | H₃PO₃, HBr | Lower atom economy due to PBr₃. HBr is a corrosive byproduct. |

| NBS Bromination of 4-Chlorobutanoyl Chloride | NBS, Acid Catalyst | Succinimide | Higher atom economy than HVZ. Succinimide can be recycled. |

| γ-Butyrolactone with SOCl₂ then Bromination | SOCl₂, Br₂ | SO₂, HCl, HBr | Generates gaseous byproducts that require scrubbing. |

| γ-Butyrolactone with Phosgene then Bromination | Phosgene, Br₂ | CO₂, HCl, HBr | High atom economy but phosgene is extremely toxic. |

Process Optimization and Scalability Considerations in Laboratory and Industrial Settings

The transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound would involve several critical parameters that need to be controlled.

Laboratory-Scale Optimization:

At the laboratory scale, the focus is often on establishing the feasibility of a reaction, optimizing yields, and characterizing the product. Key parameters to optimize for the synthesis of this compound would include:

Reaction Temperature: The α-bromination step is often exothermic and requires careful temperature control to prevent side reactions and ensure selectivity.

Reaction Time: Monitoring the reaction progress using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is crucial to determine the optimal reaction time for maximum conversion and minimal byproduct formation.

Reagent Stoichiometry: The molar ratios of the reactants and catalysts need to be carefully adjusted to maximize yield and minimize unreacted starting materials.

Purification Methods: Laboratory-scale purification would likely involve distillation under reduced pressure to isolate the final product. orgsyn.org

Industrial-Scale Scalability:

Scaling up the synthesis to an industrial setting introduces additional challenges:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors. Efficient heat exchange systems are essential to maintain the optimal reaction temperature and prevent thermal runaways.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous or multi-phase systems, is critical for achieving consistent reaction rates and yields.

Safety: The use of hazardous reagents like thionyl chloride, phosgene, and bromine requires robust safety protocols and specialized equipment to handle potential leaks and emissions. The evolution of corrosive gases like HBr and HCl also needs to be managed.

Automation and Control: Industrial processes are typically automated to ensure consistent product quality and operational safety. This includes continuous monitoring of reaction parameters and automated addition of reagents.

Downstream Processing: Efficient and scalable methods for product isolation and purification, such as continuous distillation, are necessary. vulcanchem.com The recovery and recycling of solvents and catalysts are also key economic and environmental considerations at an industrial scale.

A patent for the industrial production of 4-chlorobutyryl chloride highlights some of these considerations, such as the use of a stirred reactor with controlled temperature and the subsequent vacuum distillation to purify the product. prepchem.com The process also includes provisions for recycling the catalyst. prepchem.com

The table below summarizes key optimization and scalability parameters.

| Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration |

| Temperature Control | Oil baths, ice baths | Jacketed reactors with heat exchange fluids |

| Mixing | Magnetic or overhead stirrers | Industrial agitators, baffles |

| Reagent Addition | Dropping funnels, syringe pumps | Automated dosing systems |

| Purification | Laboratory distillation apparatus | Continuous distillation columns |

| Safety | Fume hoods, personal protective equipment | Closed systems, scrubbers, emergency shutdown systems |

| Waste Handling | Small-scale neutralization and disposal | Integrated waste treatment and recycling streams |

Chemical Reactivity and Transformation of 2 Bromo 4 Chlorobutanoyl Chloride

Reactivity of the Acyl Chloride Moiety

The acyl chloride group (-COCl) is a key feature of 2-bromo-4-chlorobutanoyl chloride, rendering the molecule highly reactive. The electron-withdrawing effects of both the chlorine atom of the acyl chloride and the alpha-bromine atom significantly enhance the electrophilicity of the carbonyl carbon. This makes it highly susceptible to attack by a wide range of nucleophiles, initiating reactions that are fundamental to its role as a synthetic intermediate.

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. masterorganicchemistry.com This class of reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. libretexts.orgopenstax.org

The reaction of this compound with alcohols or phenols is a direct and efficient method for synthesizing the corresponding esters. This process, known as esterification, typically proceeds vigorously at room temperature, especially with aliphatic alcohols, yielding the ester and hydrogen chloride gas. docbrown.infochemguide.co.uk

With less nucleophilic phenols, the reaction may require the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. The base deprotonates the phenol (B47542) to form a more reactive phenoxide ion, which then acts as a more potent nucleophile. docbrown.info

Table 1: Esterification of this compound

| Reactant (Nucleophile) | Reagent/Conditions | Product |

| Alcohol (e.g., Ethanol) | Room Temperature | Ethyl 2-bromo-4-chlorobutanoate |

| Phenol | Pyridine or NaOH (aq) | Phenyl 2-bromo-4-chlorobutanoate |

Aminolysis, the reaction with ammonia, primary amines, or secondary amines, converts this compound into the corresponding carboxamides. docbrown.infolibretexts.org The reaction is generally rapid and exothermic. To neutralize the hydrogen chloride byproduct that is formed, two equivalents of the amine are typically used: one acts as the nucleophile, and the second acts as a base. youtube.com Alternatively, a non-nucleophilic base like pyridine can be added. google.com

Table 2: Aminolysis of this compound

| Reactant (Nucleophile) | Reagent/Conditions | Product |

| Ammonia (NH₃) | Excess NH₃ | 2-Bromo-4-chlorobutanamide |

| Primary Amine (e.g., Methylamine) | Excess CH₃NH₂ or 1 eq. CH₃NH₂ and Pyridine | N-Methyl-2-bromo-4-chlorobutanamide |

| Secondary Amine (e.g., Diethylamine) | Excess (CH₃CH₂)₂NH or 1 eq. (CH₃CH₂)₂NH and Pyridine | N,N-Diethyl-2-bromo-4-chlorobutanamide |

This compound can be used to prepare mixed or symmetrical acid anhydrides. The most common method involves the reaction of the acyl chloride with a carboxylate salt, such as sodium carboxylate. libretexts.orgkhanacademy.org The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion to form the anhydride (B1165640) linkage. masterorganicchemistry.com This reaction allows for the synthesis of complex anhydride structures.

Table 3: Acid Anhydride Synthesis from this compound

| Reactant (Nucleophile) | Product |

| Sodium Acetate | Acetic 2-bromo-4-chlorobutanoic anhydride |

| Sodium Benzoate | Benzoic 2-bromo-4-chlorobutanoic anhydride |

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In this reaction, this compound serves as the acylating agent. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), an acylium ion is generated. masterorganicchemistry.comkhanacademy.org This highly electrophilic species is then attacked by the electron-rich aromatic ring (e.g., benzene (B151609) or its derivatives), leading to the formation of an aryl ketone. blogspot.com

A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to a single, predictable product. libretexts.org

Table 4: Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Catalyst | Product |

| Benzene | AlCl₃ | 1-(2-Bromo-4-chlorobutanoyl)benzene |

| Toluene | AlCl₃ | 1-(2-Bromo-4-chlorobutanoyl)-4-methylbenzene (major para isomer) |

| Anisole | AlCl₃ | 1-(2-Bromo-4-chlorobutanoyl)-4-methoxybenzene (major para isomer) |

The carbonyl group of this compound can react with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). The reaction pathway depends on the stoichiometry of the reagents. The initial nucleophilic acyl substitution produces a ketone. However, because ketones are also reactive towards organometallic reagents, the addition of a second equivalent of the organometallic reagent typically occurs, leading to a tertiary alcohol after an aqueous workup. openstax.org

Specialized, less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), can be used to stop the reaction at the ketone stage. These reagents are generally selective for acyl chlorides over ketones.

Organometallic Reagent Chemistry with the Carbonyl Group

Formation of Ketones with Organocuprates (Gilman Reagents)

The acyl chloride group in this compound is highly reactive towards nucleophiles. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly useful for converting acyl chlorides into ketones. chemistrysteps.comchemistrysteps.com Unlike more reactive organometallic reagents like Grignard or organolithium reagents, Gilman reagents are "softer" nucleophiles and exhibit greater selectivity. chemistrysteps.commasterorganicchemistry.com They react readily with the highly electrophilic acyl chloride but are generally unreactive towards other carbonyl functional groups like ketones and esters, especially at low temperatures such as -78°C. chemistrysteps.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The organocuprate adds to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate is relatively stable and does not undergo a second addition. chemistrysteps.com Subsequent workup leads to the elimination of the chloride leaving group and the formation of a ketone. chemistrysteps.comchemistrysteps.com This selectivity prevents the over-addition that is common with Grignard reagents, which would lead to the formation of a tertiary alcohol. chemistrysteps.commasterorganicchemistry.com

Reaction Scheme: Formation of a Ketone using a Gilman Reagent

R₂CuLi + Cl-C(=O)-CH(Br)-CH₂-CH₂-Cl → R-C(=O)-CH(Br)-CH₂-CH₂-Cl + R-Cu + LiCl

| Reactant | Reagent | Product | Key Feature |

| This compound | Gilman Reagent (R₂CuLi) | 1-Bromo-3-chloro-4-oxo-alkane | Selective formation of a ketone |

Formation of Tertiary Alcohols with Grignard and Organolithium Reagents

In contrast to the selective reaction with Gilman reagents, the treatment of this compound with more reactive organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents leads to the formation of tertiary alcohols. chemistrysteps.comchemistrysteps.com These reagents are "harder" and more powerful nucleophiles.

The reaction mechanism involves a two-step nucleophilic addition. The first equivalent of the Grignard or organolithium reagent adds to the acyl chloride to form a ketone intermediate. chemistrysteps.com However, this ketone is more reactive than the initial acyl chloride towards the organometallic reagent. Consequently, a second equivalent of the reagent rapidly adds to the ketone, forming a tertiary alkoxide intermediate. chemistrysteps.com Subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product. It is generally not possible to stop the reaction at the ketone stage when using these highly reactive organometallics. chemistrysteps.comchemistrysteps.com

Reaction Scheme: Formation of a Tertiary Alcohol using a Grignard Reagent

| Reactant | Reagent | Product | Key Feature |

| This compound | Grignard Reagent (R-MgX) or Organolithium Reagent (R-Li) | 1-Bromo-3-chloro-4,4-dialkyl-butan-4-ol | Formation of a tertiary alcohol via double addition |

Reduction to Aldehydes (e.g., Weinreb Amide Method)

The reduction of the highly reactive acyl chloride in this compound to an aldehyde requires the use of mild and selective reducing agents to prevent over-reduction to the corresponding primary alcohol. A common and effective strategy is the Weinreb amide method.

This process involves a two-step sequence. First, the this compound is converted into its corresponding N-methoxy-N-methylamide, known as a Weinreb amide. This is typically achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

The resulting Weinreb amide is then treated with a reducing agent such as diisobutylaluminium hydride (DIBAL-H). nih.gov The DIBAL-H coordinates to both the oxygen and nitrogen atoms of the amide, forming a stable five-membered chelate intermediate. nih.gov This intermediate is stable at low temperatures and does not collapse until aqueous workup. The workup hydrolyzes the intermediate to release the aldehyde. The stability of this chelated intermediate is crucial as it prevents the over-reduction to the alcohol that would occur with the direct reduction of the acyl chloride. nih.gov

Reaction Scheme: Weinreb Amide Synthesis and Reduction

| Step | Reactant | Reagent(s) | Product |

| 1 | This compound | N,O-Dimethylhydroxylamine hydrochloride, Base | N-methoxy-N-methyl-2-bromo-4-chlorobutanamide |

| 2 | N-methoxy-N-methyl-2-bromo-4-chlorobutanamide | DIBAL-H, then H₃O⁺ | 2-Bromo-4-chlorobutanal |

Reactivity of the Halogen Substituents (Bromine at C2 and Chlorine at C4)

The presence of two different halogen atoms at different positions on the carbon chain adds another layer of reactivity to this compound. The bromine at the alpha-position (C2) and the chlorine at the gamma-position (C4) can both participate in various reactions, primarily nucleophilic substitutions.

Nucleophilic Substitution Reactions (SN1/SN2) at Halogenated Centers

Both the C-Br and C-Cl bonds are susceptible to attack by nucleophiles. The specific mechanism of substitution, whether SN1 or SN2, depends on several factors including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediates. nih.gov The bromine atom at the C2 position is generally a better leaving group than the chlorine atom at the C4 position. Furthermore, the C2 position is alpha to the carbonyl group, which can influence the reaction pathway.

Nucleophiles containing nitrogen, oxygen, or sulfur can displace the halogen atoms to form new carbon-heteroatom bonds. For instance, amines can react as nitrogen nucleophiles to displace either the bromide or the chloride, leading to the formation of amino-substituted butanoyl chlorides. Similarly, alkoxides or thiolates can serve as oxygen and sulfur nucleophiles, respectively. The relative reactivity of the C2-Br versus the C4-Cl bond would likely favor substitution at the C2 position due to bromine being a better leaving group.

Examples of Nucleophilic Substitution

| Nucleophile | Heteroatom Introduced | Potential Product |

| Amine (R-NH₂) | Nitrogen (N) | 2-Amino-4-chlorobutanoyl chloride or 2-Bromo-4-aminobutanoyl chloride |

| Alkoxide (R-O⁻) | Oxygen (O) | 2-Alkoxy-4-chlorobutanoyl chloride or 2-Bromo-4-alkoxybutanoyl chloride |

| Thiolate (R-S⁻) | Sulfur (S) | 2-Thio-4-chlorobutanoyl chloride or 2-Bromo-4-thiobutanoyl chloride |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of organometallic reagents, such as Grignard or organolithium reagents, from the halogenated centers of this compound is challenging due to the presence of the highly electrophilic acyl chloride group. The organometallic reagent, once formed, would be highly reactive and would likely attack the acyl chloride of another molecule, leading to a complex mixture of products.

Generally, the formation of a Grignard reagent from an alkyl chloride is more difficult than from an alkyl bromide or iodide. reddit.comsciencemadness.org Therefore, if conditions were carefully controlled to favor the formation of an organometallic reagent, it would be expected to form preferentially at the C-Br bond. However, the intramolecular reactivity with the acyl chloride would remain a significant competing reaction pathway. Due to these complications, the direct formation of a stable Grignar or organolithium reagent from this compound is not a typical or synthetically useful transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The trifunctional nature of this compound, featuring an acyl chloride, an α-bromo ketone, and a primary alkyl chloride, presents a unique substrate for palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of these functional groups allow for selective transformations, making it a valuable precursor for complex molecular architectures. nih.govmdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net In the context of a molecule with multiple halide centers, selectivity is dictated by the relative rates of oxidative addition of the Pd(0) catalyst to the C-X bonds (I > OTf > Br >> Cl). wikipedia.org A study on a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated the selective arylation at the more reactive aryl bromide position over the α-bromo position, leaving the chloro group untouched. nih.govmdpi.com For this compound, a similar selectivity pattern would be expected. The reaction would likely favor coupling at the C-Br bond over the C-Cl bond. The acyl chloride group, while highly reactive to nucleophiles, is generally not the primary site for Suzuki coupling under standard conditions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgdiva-portal.orglibretexts.org While typically applied to aryl and vinyl halides, the α-bromo-carbonyl moiety in this compound could potentially undergo Heck-type reactions. The reactivity of alkyl halides in Heck reactions is more limited but not unknown. The reaction would likely proceed via oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by insertion of the alkene and subsequent β-hydride elimination. The acyl chloride and primary chloride would likely remain intact under typical Heck conditions.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to other palladium-catalyzed couplings, the reactivity order of halides is I > Br > Cl. Therefore, Sonogashira coupling of this compound would be expected to occur selectively at the C-Br bond. There are protocols for Sonogashira reactions of aryl bromides at room temperature, which could potentially be adapted. researchgate.net This would yield a γ-chloro-α-alkynyl-substituted acyl chloride, a highly functionalized product for further transformations.

Negishi Coupling: The Negishi coupling reaction pairs organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of the Negishi reaction is its broad scope, which includes the coupling of acyl chlorides. wikipedia.org This presents an interesting competitive scenario. The reaction could potentially occur at two sites: oxidative addition at the C-Br bond or at the C-Cl bond of the acyl chloride. The relative rates would depend on the specific palladium catalyst, ligands, and reaction conditions employed. It is plausible that conditions could be tuned to favor the formation of a ketone via coupling at the acyl chloride, or coupling at the α-bromo position.

Table 1: Summary of Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Predicted Primary Reaction Site | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid (R-B(OH)₂) | C-Br bond | 2-R-4-chlorobutanoyl chloride |

| Heck | Alkene (R'-CH=CH₂) | C-Br bond | 2-(R'-CH=CH)-4-chlorobutanoyl chloride |

| Sonogashira | Terminal alkyne (R''-C≡CH) | C-Br bond | 2-(R''-C≡C)-4-chlorobutanoyl chloride |

| Negishi | Organozinc (R'''-ZnX) | Acyl chloride or C-Br bond | 1-R'''-2-bromo-4-chlorobutan-1-one or 2-R'''-4-chlorobutanoyl chloride |

Interplay and Chemoselectivity in Multifunctional Transformations

The synthetic utility of this compound is greatly enhanced by the ability to selectively target its distinct functional groups. The chemoselectivity of a given transformation is governed by the inherent reactivity of each functional group and the specific reagents and conditions employed.

Selective Reactions Targeting Specific Functional Groups

The three key reactive sites in this compound are the acyl chloride, the α-bromo position, and the primary chloroalkane. Their reactivity generally follows this order: acyl chloride > α-bromo ketone > primary alkyl chloride.

Reactions at the Acyl Chloride: The acyl chloride is the most electrophilic site and readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, organometallic reagents) to form esters, amides, and ketones, respectively. These reactions can typically be performed under mild conditions that leave the C-Br and C-Cl bonds intact.

Reactions at the α-Bromo Position: The bromine atom is activated by the adjacent carbonyl group, making it a good leaving group in SN2 reactions. libretexts.org Nucleophiles can displace the bromide to introduce a variety of functional groups. This position is also the primary site for the aforementioned palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira). nih.govmdpi.com

Reactions at the 4-Chloro Position: The primary alkyl chloride is the least reactive of the three functional groups. It typically requires more forcing conditions or specific nucleophiles (e.g., iodide in a Finkelstein reaction) to undergo substitution. This lower reactivity allows it to be carried through transformations at the other two positions, serving as a handle for subsequent modifications.

A study involving the related compound 2-bromo-4-chlorophenyl-2-bromobutanoate highlights this principle of chemoselectivity. nih.govmdpi.com In a palladium-catalyzed Suzuki coupling, the reaction occurred exclusively at the most reactive halide (in that case, an aryl bromide), demonstrating that selective functionalization is achievable in polyhalogenated systems. nih.govmdpi.com

Tandem and Cascade Reaction Sequences

The multifunctionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations to rapidly build molecular complexity. 20.210.105

One plausible cascade sequence could involve an initial reaction at the acyl chloride followed by an intramolecular cyclization. For example, reaction with a binucleophile like ethylenediamine (B42938) could lead to the formation of an amide, with the pendant amine then displacing either the α-bromo or the γ-chloro substituent to form a heterocyclic ring system, such as a piperazinone derivative.

Another potential tandem process could be initiated by a cross-coupling reaction at the α-position. The newly introduced substituent could then participate in a subsequent intramolecular reaction. For instance, a Sonogashira coupling to introduce an alkyne could be followed by an intramolecular cyclization onto the ester (formed in situ from the acyl chloride) or an intramolecular Heck-type reaction if an appropriate unsaturated system is present.

Stereochemical Implications and Control in Reactions Involving this compound

The C2 carbon of this compound, which bears the bromine atom, is a stereogenic center. Consequently, the compound can exist as a pair of enantiomers, (R)-2-bromo-4-chlorobutanoyl chloride and (S)-2-bromo-4-chlorobutanoyl chloride. The stereochemistry at this center has significant implications for its subsequent reactions and the stereochemistry of the resulting products.

The synthesis of enantiomerically enriched α-bromo carbonyl compounds can be challenging. Methods often rely on the use of chiral auxiliaries or chiral catalysts for the bromination step. nih.gov For instance, enantioselective α-halogenation of acid chlorides can be achieved using Lewis basic Cinchona alkaloid catalysts. nih.gov

Reactions involving the chiral center of this compound can proceed with either retention or inversion of configuration, or result in racemization.

SN2 Reactions: Nucleophilic substitution at the α-carbon typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry. libretexts.org This allows for the controlled synthesis of products with a specific stereoconfiguration opposite to that of the starting material.

Reactions via Enolates: Reactions that proceed through an enol or enolate intermediate, such as acid- or base-catalyzed halogen exchange or some condensation reactions, will lead to racemization, as the planar enolate intermediate loses the stereochemical information at the α-carbon. libretexts.orglibretexts.org

Palladium-Catalyzed Cross-Couplings: The stereochemical outcome of cross-coupling reactions at the α-carbon is more complex and can depend on the specific mechanism. For example, some Negishi couplings are proposed to proceed through an SN2-like pathway, which would lead to inversion of stereochemistry. wikipedia.org The development of stereospecific cross-coupling reactions for α-halo carbonyl compounds is an active area of research. Highly stereoselective methods for the synthesis of α-bromoacrylates from related phosphonates have been developed, which can then be used in stereoretentive cross-coupling reactions. acs.org

The ability to control the stereochemistry during the synthesis and subsequent functionalization of this compound is crucial for its application in the synthesis of chiral molecules, such as pharmaceuticals and natural products.

Applications of 2 Bromo 4 Chlorobutanoyl Chloride As a Building Block and Precursor in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

A key structural feature of 2-bromo-4-chlorobutanoyl chloride is the presence of a stereocenter at the second carbon (C2), the site of the bromine atom. This intrinsic chirality means the compound can exist as two distinct enantiomers, (R)-2-bromo-4-chlorobutanoyl chloride and (S)-2-bromo-4-chlorobutanoyl chloride. nih.gov This characteristic is of paramount importance in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

By using an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into a molecule early in a synthetic sequence. This chiral building block approach is a powerful strategy for controlling the three-dimensional arrangement of atoms in the final product, which is often critical for the biological activity of pharmaceuticals and agrochemicals. The synthesis of optically active amino acid derivatives, for example, relies on such chiral precursors to ensure the development of enantiomerically pure drugs.

Precursor for Advanced Pharmaceutical Intermediates and Drug Candidates

The multiple reactive sites of this compound make it a valuable precursor in the synthesis of advanced pharmaceutical intermediates. The acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. The bromine and chlorine atoms, with their differing reactivities, allow for sequential and selective substitution reactions. This controlled, stepwise functionalization is essential for building the complex scaffolds of modern drug candidates. The compound's utility is noted in the synthesis of various pharmaceuticals, including antiviral agents and other complex molecules.

Synthesis of Complex Heterocyclic Systems (e.g., β-Lactams)

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational scaffolds in medicinal chemistry. This compound is an ideal starting material for constructing such systems. For example, in the synthesis of β-lactams (a core structure in many antibiotic classes), the acyl chloride can react with an amine to form an amide. Subsequent intramolecular nucleophilic substitution, where the nitrogen atom of the amide attacks the carbon bearing the bromine, can lead to the formation of the four-membered β-lactam ring. The remaining chloromethyl group offers a handle for further structural diversification. While specific examples directly using this compound for β-lactam synthesis are not prominent, the general strategy of using reagents with leaving groups on the α-carbon for cycloaddition reactions is well-established. researchgate.net

Construction of Polyketide and Peptidomimetic Fragments

Polyketides and peptides are two major classes of natural products with significant biological activity. Synthesizing analogs of these molecules, including peptidomimetics that mimic the structure of peptides, is a key focus of drug discovery. This compound can serve as a C4 building block for constructing fragments of these complex structures.

Its acyl chloride function allows for coupling with amino acids or other amine-containing fragments. The resulting structure contains both a secondary bromide and a primary chloride, which can be selectively manipulated in subsequent steps to extend the carbon chain or introduce new functional groups, mimicking the structural diversity of natural polyketides or creating novel peptidomimetic backbones.

Building Block for Agrochemical Research Intermediates

The utility of this compound extends to the agrochemical industry, where it is used as an intermediate in the development of new crop protection agents. The synthesis of novel herbicides, insecticides, and fungicides often requires the assembly of complex molecules with specific functional groups to ensure efficacy and selectivity. The compound's ability to introduce a bromo- and chloro-functionalized four-carbon chain is valuable for creating the molecular frameworks of active agrochemical ingredients. Its precursor, 4-chlorobutyryl chloride, is used to prepare compounds like isoxaflutole, highlighting the importance of this chemical family in agriculture. google.compatsnap.com

Utility in Polymer Science as a Monomer or Initiator Precursor

In the field of polymer science, molecules with multiple reactive functional groups can be used as monomers for polymerization or as precursors to initiators. The distinct reactivity of the acyl chloride, secondary bromide, and primary chloride in this compound provides several possibilities. For instance, the acyl chloride could participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The pendant halogen atoms on the polymer backbone could then be used for post-polymerization modification, allowing for the tailoring of polymer properties. Alternatively, the halogen atoms could be transformed into initiating sites for controlled radical polymerization techniques, enabling the synthesis of complex polymer architectures like graft copolymers.

Contributions to Fine Chemical Synthesis and Specialty Materials Research

Beyond specific applications in pharma and agrochemicals, this compound is a valuable tool in the broader field of fine chemical synthesis and specialty materials research. The ability to perform selective reactions at its three different functional groups allows chemists to use it as a versatile scaffold. For example, one halogen can be displaced while the other remains, or the acyl chloride can be transformed into a less reactive group before further reactions are carried out. This controlled reactivity is essential for the multi-step synthesis of high-value, complex organic molecules used in areas such as electronic materials, dyes, and other specialty applications.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 Bromo 4 Chlorobutanoyl Chloride and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity

Proton NMR (¹H NMR) spectroscopy would be the initial and one of the most informative experiments performed to characterize 2-Bromo-4-chlorobutanoyl chloride. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the relative number of protons in each environment), and spin-spin coupling (revealing adjacent protons).

For this compound (Cl-CH₂-CH₂-CH(Br)-COCl), one would expect to observe three distinct sets of signals corresponding to the three non-equivalent proton-bearing carbons.

The methine proton (-CH(Br)-) at the C2 position would be expected to appear as a triplet or a more complex multiplet downfield due to the deshielding effects of the adjacent bromine atom and the carbonyl group.

The methylene (B1212753) protons at the C3 position (-CH₂-) would likely appear as a multiplet, coupled to the protons on both C2 and C4.

The methylene protons at the C4 position (-CH₂-Cl) would also be a multiplet, shifted downfield by the electronegative chlorine atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH(Br)- | 4.5 - 4.8 | Triplet (t) | 1H |

| -CH₂- | 2.4 - 2.7 | Multiplet (m) | 2H |

| -CH₂-Cl | 3.7 - 4.0 | Triplet (t) | 2H |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a direct observation of the carbon backbone of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, revealing the number of different carbon environments and their hybridization states.

For this compound, four distinct signals would be anticipated in the ¹³C NMR spectrum.

The carbonyl carbon (C1) of the acyl chloride would be the most downfield signal.

The carbon bearing the bromine (C2) would also be significantly downfield.

The carbon bearing the chlorine (C4) would be deshielded, but typically to a lesser extent than the carbon attached to bromine.

The methylene carbon at the C3 position would appear at the most upfield position among the carbons in the chain.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 170 - 175 |

| -CH(Br)- (C2) | 45 - 55 |

| -CH₂- (C3) | 30 - 40 |

| -CH₂-Cl (C4) | 40 - 50 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Unambiguous Structural Assignment

While 1D NMR provides fundamental information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. These techniques correlate signals from different nuclei, providing a more detailed picture of molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the -CH(Br)-CH₂-CH₂-Cl connectivity. Cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4. nih.govdocbrown.info

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. nih.govdocbrown.info This would definitively link the proton and carbon assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. nih.govdocbrown.info For instance, the methine proton on C2 would show a correlation to the carbonyl carbon (C1), the methylene carbon at C3, and potentially the methylene carbon at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is crucial for determining stereochemistry in more complex derivatives. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₄H₅BrCl₂O). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the presence of these halogens.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₄H₅⁷⁹Br³⁵Cl₂O]⁺ | 217.8901 |

| [C₄H₅⁸¹Br³⁵Cl₂O]⁺ | 219.8880 |

| [C₄H₅⁷⁹Br³⁵Cl³⁷ClO]⁺ | 219.8871 |

| [C₄H₅⁸¹Br³⁵Cl³⁷ClO]⁺ | 221.8851 |

Note: The relative abundances of these isotopic peaks would provide a clear signature for the presence of one bromine and two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (for example, one of the molecular ions of this compound) and its subsequent fragmentation. The analysis of the resulting daughter ions provides valuable information about the connectivity of the molecule.

Key fragmentation pathways for this compound would likely involve the loss of the halogen atoms and the carbonyl group. For instance, the loss of the acyl chloride group (-COCl) or the cleavage of the C-Br and C-Cl bonds would produce characteristic fragment ions. The analysis of these fragmentation patterns would allow for the confirmation of the butanoyl chain and the positions of the halogen substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the acyl chloride (C=O) and the carbon-halogen (C-Cl and C-Br) bonds.

The carbonyl (C=O) stretching vibration in acyl chlorides is particularly characteristic and appears at a high frequency due to the electron-withdrawing effect of the chlorine atom. This strong absorption is typically observed in the range of 1775–1810 cm⁻¹ for aliphatic acid chlorides. uobabylon.edu.iqblogspot.com Conjugation can lower this frequency. uobabylon.edu.iq

The carbon-halogen bonds also exhibit characteristic stretching vibrations, although they appear in the fingerprint region of the IR spectrum, which can be complex. orgchemboulder.comblogspot.com The C-Cl stretching vibration is typically found between 550 and 850 cm⁻¹, while the C-Br stretch occurs at a lower frequency, in the range of 515–690 cm⁻¹. orgchemboulder.comscribd.comlibretexts.org The presence of multiple halogen atoms can lead to several absorption bands. blogspot.com Additionally, the wagging vibration of the -CH₂X group (where X is a halogen) can be observed between 1150 and 1300 cm⁻¹. orgchemboulder.comscribd.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

| Acyl Chloride (C=O) | Stretch | 1775–1810 | uobabylon.edu.iqblogspot.com |

| Alkyl Chloride (C-Cl) | Stretch | 550–850 | orgchemboulder.comscribd.comlibretexts.org |

| Alkyl Bromide (C-Br) | Stretch | 515–690 | orgchemboulder.comscribd.comlibretexts.org |

| Methylene Halide (-CH₂X) | Wag | 1150–1300 | orgchemboulder.comscribd.com |

Chiral Chromatography for Enantiomeric Purity and Resolution in Research

Since this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. Chiral chromatography is an essential technique for separating these enantiomers to determine the enantiomeric purity of a sample. This separation can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). libretexts.orgwikipedia.org

Chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including halogenated molecules. nih.govnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase influencing the selectivity and resolution. nih.govchromatographyonline.com For instance, a mobile phase of n-hexane and isopropanol (B130326) has been used to separate derivatives of (RS)-1-bromo-3-chloro-2-propanol on a normal phase column. researchgate.net

Chiral Gas Chromatography (GC): Chiral GC is particularly suitable for the analysis of volatile chiral compounds. pharmaknowledgeforum.com Cyclodextrin-based CSPs are the most common type used in chiral GC. pharmaknowledgeforum.comchromatographyonline.com These cyclodextrin (B1172386) derivatives are incorporated into a polysiloxane stationary phase and separate enantiomers based on inclusion complexation and hydrogen bonding. pharmaknowledgeforum.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation. chromatographyonline.comresearchgate.net

The development of a successful chiral separation method often involves screening different chiral columns and mobile phases to achieve the desired resolution. chromatographyonline.com

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.govpurechemistry.orgspringernature.com This technique relies on the diffraction of X-rays by a single crystal of the compound. wikipedia.org

For a non-crystalline compound like this compound, it is necessary to first prepare a crystalline derivative. researchgate.net This can be achieved by reacting the acyl chloride with a suitable chiral or achiral molecule to form a stable, crystalline solid. The presence of heavy atoms, such as bromine in this case, is advantageous as they scatter X-rays more strongly, which can aid in solving the phase problem in crystallography through anomalous dispersion. researchgate.netnumberanalytics.com

Once a suitable crystal is obtained, the diffraction data is collected and analyzed to generate an electron density map, which reveals the precise arrangement of atoms in the crystal lattice. wikipedia.org The determination of the absolute configuration is then possible by analyzing the anomalous scattering effects in the diffraction pattern. researchgate.netiucr.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is then used to confirm the empirical formula of the substance. For this compound (C₄H₅BrCl₂O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The analysis of carbon, hydrogen, and nitrogen is typically performed using a CHN elemental analyzer, which involves the combustion of the sample and quantification of the resulting gases. huji.ac.il Halogens are often determined by combustion in an oxygen flask followed by ion chromatography or potentiometric titration to quantify the resulting halide ions. huji.ac.ilresearchgate.net The accuracy for CHN analysis is generally within ±0.3%, while for halogens it is typically within ±0.5%. huji.ac.il

Table 2: Theoretical Elemental Composition of this compound (C₄H₅BrCl₂O)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 4 | 48.044 | 21.85 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.29 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 36.34 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 32.25 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.28 |

| Total | 219.893 | 100.00 |

Note: The molecular weight is approximately 219.89 g/mol . nih.gov

Computational and Theoretical Investigations of 2 Bromo 4 Chlorobutanoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of 2-Bromo-4-chlorobutanoyl chloride. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The presence of multiple rotatable single bonds in this compound gives rise to various spatial arrangements known as conformers. Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

A typical DFT study involves geometry optimization of different possible conformers. By rotating the molecule around the C-C bonds, different starting geometries are generated. These are then optimized using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)), which provides a good balance of accuracy and computational cost for organic molecules. mdpi.com The calculations yield the relative energies of each stable conformer. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The relative stability is influenced by a combination of steric hindrance between the bulky bromine and chlorine atoms and electrostatic interactions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| I (Anti) | 180° | 0.00 | 75.3 |

| II (Gauche) | 60° | 1.25 | 14.5 |

| III (Gauche) | -60° | 1.30 | 10.2 |

Note: Data is hypothetical and for illustrative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a prime site for protonation or coordination to Lewis acids. Conversely, the carbonyl carbon atom is electron-deficient due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, resulting in a region of high positive potential, marking it as the primary site for nucleophilic attack. The carbon atom bonded to the bromine would also exhibit a degree of positive potential.

Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the charge distribution.

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Atomic Charge (e) |

|---|---|

| C (carbonyl) | +0.78 |

| O (carbonyl) | -0.65 |

| Cl (acyl chloride) | -0.25 |

| C (alpha) | +0.15 |

| Br | -0.18 |

| C (gamma) | -0.10 |

| Cl (alkyl) | -0.22 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions